2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE 2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Brand Name: Vulcanchem
CAS No.: 1223812-71-2
VCID: VC5235897
InChI: InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Molecular Formula: C21H18FN3S
Molecular Weight: 363.45

2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

CAS No.: 1223812-71-2

Cat. No.: VC5235897

Molecular Formula: C21H18FN3S

Molecular Weight: 363.45

* For research use only. Not for human or veterinary use.

2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE - 1223812-71-2

Specification

CAS No. 1223812-71-2
Molecular Formula C21H18FN3S
Molecular Weight 363.45
IUPAC Name 2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3
Standard InChI Key GDKZFTWUFQXRKZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F

Introduction

The compound 2-(2,5-dimethylphenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic organic molecule belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are notable for their fused nitrogen-containing ring systems, which exhibit diverse biological and physicochemical properties. The specific structure of this compound combines a pyrazolo[1,5-a]pyrazine core with functionalized phenyl and sulfanyl groups, contributing to its potential applications in medicinal chemistry and material science.

Structural Features

The molecular structure of this compound includes:

  • Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system combining a pyrazole and a pyrazine ring. This scaffold is known for its rigidity and planarity.

  • Substituents:

    • A 2,5-dimethylphenyl group at position 2 of the pyrazolo[1,5-a]pyrazine.

    • A 4-fluorophenylmethylsulfanyl group at position 4.

These substitutions enhance the compound's electronic and steric properties, influencing its reactivity and biological activity.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Cyclocondensation reactions between aminopyrazoles and biselectrophilic reagents such as enones or diketones are commonly employed to construct the core structure.

    • Alternative methods include pericyclic reactions or metal-catalyzed cyclizations.

  • Functionalization at Positions 2 and 4:

    • Electrophilic aromatic substitution or nucleophilic addition reactions introduce the dimethylphenyl and fluorophenylmethylsulfanyl groups.

These reactions are typically optimized to ensure high yields and minimal by-products.

Biological Activity

Compounds containing the pyrazolo[1,5-a]pyrazine scaffold have demonstrated a broad range of biological activities:

  • Anticancer Potential: Pyrazolo[1,5-a]pyrazines have been investigated as inhibitors of key enzymes involved in cancer cell proliferation, such as protein kinases .

  • Anti-inflammatory Properties: Functionalized derivatives show promise in modulating inflammatory pathways.

  • Antimicrobial Activity: The presence of sulfur-containing groups enhances activity against bacterial and fungal strains.

The specific substituents on this compound may further modulate these activities through electronic effects or interactions with biological targets.

Applications

This compound has potential applications in:

  • Pharmaceuticals:

    • As a lead compound for developing anticancer or anti-inflammatory drugs.

    • Modulation of protein kinase activity, particularly SGK-1 (serum glucocorticoid-regulated kinase) .

  • Material Science:

    • Its rigid structure could be utilized in optoelectronic devices or as a fluorophore due to potential photophysical properties .

Challenges in Research

While promising, challenges include:

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

  • Toxicity Studies: Comprehensive evaluation of biocompatibility is needed before clinical applications.

  • Limited Data Availability: Further research is required to fully understand its pharmacokinetics and pharmacodynamics.

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